molecular formula C9H19NO2S B2419138 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1225525-30-3

3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No. B2419138
CAS RN: 1225525-30-3
M. Wt: 205.32
InChI Key: SDBRUGZDKJVJKN-UHFFFAOYSA-N
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Description

“3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione” is a compound with the CAS Number 1225525-30-3 . It has a molecular weight of 205.32 . The IUPAC name for this compound is N-neopentyltetrahydro-3-thiophenamine 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO2S/c1-9(2,3)7-10-8-4-5-13(11,12)6-8/h8,10H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Peptide Synthesis

  • Dimedone as a Protecting Agent : Dimedone, a derivative of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione, is effective in peptide synthesis. It reacts with amino-acid esters to create enamine derivatives, useful in constructing peptides (Halpern & James, 1964).

Chemical Isomerization

  • Isomerization in Strong Acid Media : This compound and its derivatives can isomerize to form different structures like 5,6-dihydropyran-4-ones under certain conditions, such as irradiation in strong acid media (Saito et al., 1981).

Enzyme Interaction Studies

  • Interaction with Liver Alcohol Dehydrogenase : Studies on thiolane 1-oxides, analogs of this compound, show their interaction with liver alcohol dehydrogenase, providing insights into enzyme binding and flexibility (Cho, Ramaswamy, & Plapp, 1997).

Synthesis of Cyclic Depsipeptides

  • Formation of Depsipeptides : This compound is used in the synthesis of cyclic depsipeptides through reactions with α-hydroxycarboxylic acids, demonstrating its versatility in organic synthesis (Obrecht & Heimgartner, 1987).

Ligand Synthesis

  • Synthesis of Ligands Based on Benzo[g]quinoline : The compound plays a role in synthesizing novel ligands, useful in various chemical applications (Taffarel, Chirayil, & Thummel, 1994).

Synthesis of Novel Heterocycles

  • Synthesis of Thioxo-dihydropyridine Derivatives : It's utilized in creating novel heterocyclic compounds, demonstrating its application in medicinal chemistry and drug design (Buryi et al., 2019).

Complex Formation in Inorganic Chemistry

  • Formation of Nickel(II) and Copper(II) Complexes : The compound is instrumental in forming metal complexes, which have potential applications in catalysis and material science (Bhowmik, Drew, & Chattopadhyay, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)7-10-8-4-5-13(11,12)6-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRUGZDKJVJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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